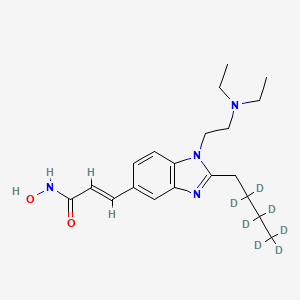

Pracinostat-d7

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDKZFFAIZKUCU-YBXIAPOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for Pracinostat and Its Deuterated Analogs

Synthetic Pathways for Pracinostat (B612167) Parent Compound

The synthesis of Pracinostat, (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide, can be logically divided into the construction of the core benzimidazole (B57391) structure and the subsequent elaboration of the acrylic acid side chain.

A plausible synthetic route initiates with the formation of the substituted benzimidazole core. A key intermediate in this process is 2-butyl-4-chloro-5-formylimidazole . tandfonline.comgoogle.comtandfonline.com This intermediate can be prepared from 2-butylimidazole (B45925) through a multi-step sequence involving bromination, hydroxymethylation, oxidation, and finally, a halogen exchange reaction. tandfonline.com

The core of Pracinostat is the benzimidazole ring system. The construction of this heterocyclic motif is a well-established area of organic synthesis. researchgate.netorientjchem.org A common method involves the condensation of a 1,2-phenylenediamine derivative with a carboxylic acid or its equivalent. For Pracinostat, the synthesis likely involves the following key steps:

Formation of the Benzimidazole Core : A critical intermediate is a 5-substituted-2-butyl-1H-benzimidazole. A likely starting material is 3,4-diaminobenzoic acid or its ester derivative. This is condensed with pentanoic acid (valeric acid) or an activated derivative (like an acyl chloride or ester) under heating to form 2-butyl-1H-benzimidazole-5-carboxylic acid .

Functional Group Interconversion : The carboxylic acid group on the benzimidazole ring needs to be converted into a group suitable for chain extension, typically an aldehyde. This can be achieved by reduction of the carboxylic acid to an alcohol ((2-butyl-1H-benzimidazol-5-yl)methanol ) followed by oxidation to the corresponding aldehyde, 2-butyl-1H-benzimidazole-5-carbaldehyde .

N-Alkylation : The secondary amine in the benzimidazole ring is alkylated with a suitable reagent to introduce the diethylaminoethyl side chain. This is typically performed by reacting the benzimidazole intermediate with 2-(diethylamino)ethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF. This step yields 2-butyl-1-(2-(diethylamino)ethyl)-1H-benzimidazole-5-carbaldehyde .

Chain Extension : The acrylic acid side chain is installed using a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction. The aldehyde is reacted with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate , in the presence of a base to form the (E)-acrylate ester, ethyl (2E)-3-(2-butyl-1-(2-(diethylamino)ethyl)-1H-benzimidazol-5-yl)acrylate . tandfonline.com

Hydroxamic Acid Formation : The final step involves the conversion of the acrylate (B77674) ester into the target N-hydroxyacrylamide. This is typically accomplished by reacting the ester with hydroxylamine (B1172632) (NH₂OH), often in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in a solvent mixture such as methanol/water. frontiersin.org This step must be carefully controlled to ensure complete conversion without affecting other functional groups.

A table of key intermediates in the synthesis of Pracinostat is provided below.

Table 1: Key Intermediates in Pracinostat Synthesis| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2-Butyl-1H-benzimidazole-5-carboxylic acid | C₁₂H₁₄N₂O₂ | Initial benzimidazole core |

| (2-Butyl-1H-benzimidazol-5-yl)methanol | C₁₂H₁₆N₂O | Intermediate for aldehyde synthesis |

| 2-Butyl-1H-benzimidazole-5-carbaldehyde | C₁₂H₁₄N₂O | Precursor for N-alkylation and chain extension |

| 2-(Diethylamino)ethyl chloride | C₆H₁₄ClN | Alkylating agent for side chain introduction |

| Ethyl (2E)-3-(2-butyl-1-(2-(diethylamino)ethyl)-1H-benzimidazol-5-yl)acrylate | C₂₂H₃₃N₃O₂ | Penultimate ester precursor |

| Hydroxylamine | H₃NO | Reagent for final hydroxamic acid formation |

Optimizing the yield and purity in a multi-step synthesis like that of Pracinostat is critical. Each step is subject to optimization of parameters such as catalyst, solvent, temperature, and reaction time.

Benzimidazole Formation : The cyclization reaction can be optimized by using microwave irradiation to reduce reaction times and improve yields. The choice of condensing agent and catalyst is also crucial for minimizing side products.

N-Alkylation : The choice of base and solvent is critical to ensure complete alkylation without side reactions. Phase-transfer catalysts can sometimes be employed to improve the efficiency of this step.

Purification : Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are essential for purifying intermediates and the final product. Recrystallization of the final compound or its salt form, such as the dihydrochloride (B599025) salt, is often used to achieve high purity suitable for research applications. newdrugapprovals.org

Key Reaction Steps and Intermediate Compounds

Isotopic Labeling Techniques for Pracinostat-d7

This compound is a deuterated analog of Pracinostat used as an internal standard in analytical studies. The designation "-d7" indicates that seven hydrogen atoms in the parent molecule have been replaced with deuterium (B1214612). In this compound, this labeling is located on the N,N-diethylaminoethyl side chain, specifically on the ethyl groups of the diethylamine (B46881) moiety and the adjacent methylene (B1212753) group.

The site-specific incorporation of deuterium into the diethylaminoethyl group requires a strategy that either builds the side chain from deuterated precursors or selectively deuterates a pre-existing side chain. Direct hydrogen-deuterium (H/D) exchange on the final Pracinostat molecule is challenging due to the presence of multiple reactive sites. Therefore, the synthesis of a deuterated precursor is the more common and controlled approach.

Several methods exist for the deuteration of alkyl amines:

Catalytic H/D Exchange : This method uses a deuterium source, typically heavy water (D₂O), and a metal catalyst like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C). osti.govacs.orgmdpi.com To achieve perdeuteration of the alkyl chains, the amine is often first protected as an amide (e.g., an acetyl amide). The acetyl group reduces the coordinating ability of the nitrogen atom, preventing catalyst poisoning and allowing for efficient H/D exchange on the adjacent alkyl groups under mild conditions. osti.govacs.org

Reductive Amination/Amidation : Another strategy involves the reduction of an amide or imine with a deuterated reducing agent. For example, an appropriate amide precursor could be reduced with lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions. nih.gov

Cooperative Catalysis : Recent methods utilize cooperative Lewis acid and Brønsted base catalysts to achieve regioselective deuteration of β-amino C-H bonds via an enamine intermediate, using deuterated acetone (B3395972) as the deuterium source. nih.govacs.orgnih.gov

The most logical approach for synthesizing this compound is to prepare a deuterated version of the 2-(diethylamino)ethyl chloride side chain and attach it to the benzimidazole core. A plausible synthesis for a precursor like N,N-diethyl-d7-ethanamine is outlined below:

Starting Material : The synthesis could start from commercially available deuterated small molecules like deuterated ethanol (B145695) (CH₃CD₂OH or CD₃CD₂OH) or deuterated ethyl bromide.

Amine Formation : A deuterated ethylamine (B1201723) (C₂D₅NH₂) could be synthesized and then subjected to reductive amination with deuterated acetaldehyde (B116499) (CD₃CHO) to form N-ethyl-d5-N-ethyl-d2-amine. However, a more direct route would be the catalytic deuteration of a precursor.

Catalytic Deuteration of a Precursor : A practical method involves the H/D exchange of N-acetyldiethylamine . This substrate, when treated with D₂O in the presence of a Pt/C catalyst, can undergo deuteration of the ethyl groups. Subsequent reduction of the deuterated N-acetyl-d10-diethylamine with a non-deuterated reducing agent like LiAlH₄ would yield the desired N,N-diethyl-d10-ethanamine . To get the specific d7-labeling on the N,N-diethylaminoethyl group, one would likely start with 2-(diethylamino)ethanol . atamanchemicals.com This precursor can be reacted to form an amide or another suitable derivative, which is then subjected to a controlled catalytic H/D exchange before being converted to the final chloro-derivative needed for alkylation.

The table below summarizes potential strategies for synthesizing deuterated precursors.

Table 2: Strategies for Synthesis of Deuterated Amine Precursors| Method | Deuterium Source | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Catalytic H/D Exchange | D₂O | Pt/C or Pd/C | Effective for perdeuteration of alkyl chains, often requires amine protection as an amide. osti.govacs.org |

| Reductive Deuteration | LiAlD₄ / NaBD₄ | N/A | Reduces amides or imines to introduce deuterium; site-specificity depends on precursor structure. nih.gov |

| Organophotocatalysis | D₂O | Photoredox Catalyst (e.g., 4CzIPN) | Mild conditions for α-deuteration of primary amines. nih.gov |

| Lewis/Brønsted Acid Catalysis | Acetone-d₆ | B(C₆F₅)₃ / N-Alkylamine | Regioselective deuteration of β-amino C-H bonds. nih.govnih.gov |

The synthesis of isotopically labeled compounds like this compound is not without its difficulties. However, ongoing research continues to provide solutions to these challenges.

Challenges :

Selectivity : A primary challenge is achieving site-specific deuteration without unintended isotope scrambling at other positions in the molecule. nih.govarkat-usa.org Complex molecules with multiple potentially reactive C-H bonds are particularly difficult.

Deuterium Incorporation Level : Achieving a high percentage of deuterium incorporation (isotopic purity) can be difficult. Incomplete exchange reactions lead to a mixture of isotopologues, which can complicate analytical applications. oaepublish.com

Cost and Availability of Reagents : Deuterium gas (D₂) and complex deuterated reagents are often expensive. Using D₂O as the deuterium source is more cost-effective but may require harsher conditions or more complex catalytic systems. oaepublish.comx-chemrx.com

Reaction Conditions : Traditional H/D exchange methods can require high temperatures and pressures, which can lead to degradation of complex, sensitive substrates. nih.gov

Advancements :

Novel Catalysts : The development of new homogeneous and heterogeneous catalysts, including metal nanoparticles and organometallic complexes, has enabled more selective and efficient deuteration under milder conditions. acs.org

Photocatalysis and Electrocatalysis : Light- and electricity-driven methods are emerging as powerful tools for deuteration. nih.govoaepublish.com These techniques can often be performed at room temperature and offer high degrees of control and selectivity.

Flow Chemistry : Performing isotopic exchange reactions in continuous flow reactors allows for precise control over reaction parameters like temperature and residence time, leading to improved efficiency, safety, and scalability. x-chemrx.com

Late-Stage Functionalization : A major goal in the field is the development of methods for late-stage deuteration, which would allow for the direct and selective labeling of a fully synthesized drug molecule. This avoids the need for lengthy de novo synthesis with labeled precursors. x-chemrx.com

These advancements are continually making the synthesis of complex deuterated molecules like this compound more efficient, cost-effective, and accessible for crucial applications in pharmaceutical research.

Synthesis of Deuterated Precursors

Structural Characterization and Isotopic Purity Assessment of this compound

The rigorous analysis of this compound is essential to confirm its chemical identity, the precise location of deuterium incorporation, and its isotopic purity. This is achieved through a combination of sophisticated spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Confirmation of Deuteration

Spectroscopic methods provide detailed information about the molecular structure and are instrumental in verifying the successful deuteration of Pracinostat.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) NMR and ²H (deuterium) NMR are powerful techniques for this purpose. In the ¹H NMR spectrum of this compound, the signals corresponding to the seven protons on the diethylaminoethyl side chain are expected to be absent or significantly diminished, providing direct evidence of deuterium substitution. Conversely, the ²H NMR spectrum would exhibit signals at the chemical shifts corresponding to these deuterated positions, confirming the locations of the deuterium atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the molecular weight of this compound with high precision. almacgroup.com The deuterated molecule will have a molecular weight that is approximately 7 atomic mass units greater than that of non-deuterated Pracinostat. This mass shift is a clear indicator of the incorporation of seven deuterium atoms. The isotopic distribution pattern observed in the mass spectrum further corroborates the level of deuteration.

| Technique | Expected Observation for this compound | Purpose |

| ¹H NMR | Absence or significant reduction of signals corresponding to the seven protons on the diethylaminoethyl group. | To confirm the specific locations of deuterium incorporation. |

| ²H NMR | Presence of signals at the chemical shifts of the deuterated positions. | To directly detect the presence and location of deuterium atoms. |

| Mass Spectrometry | A molecular ion peak shifted to a higher mass-to-charge ratio compared to the non-deuterated analog. | To confirm the overall isotopic enrichment and molecular weight. |

Chromatographic Methods for Isotopic Purity Analysis

Chromatographic techniques are crucial for assessing the chemical and isotopic purity of this compound, ensuring the final product is free of impurities and contains a high percentage of the desired deuterated species. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental method for determining the chemical purity of this compound. nih.govacs.org It effectively separates the target compound from any unreacted starting materials or byproducts from the synthesis. The use of deuterium oxide as a mobile phase in HPLC has been explored to aid in the structural elucidation of compounds. researchgate.netresearchgate.net While standard HPLC with UV detection may not distinguish between deuterated and non-deuterated compounds, it is a critical quality control step. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The hyphenation of HPLC with mass spectrometry provides a powerful tool for analyzing isotopic purity. almacgroup.com As the HPLC separates the components of the sample, the mass spectrometer detects the mass-to-charge ratio of the eluting compounds. This allows for the quantification of this compound relative to any partially deuterated or non-deuterated Pracinostat molecules. almacgroup.com By integrating the extracted ion chromatograms for each isotopic species, a precise measurement of the isotopic enrichment can be achieved. almacgroup.com

| Method | Application for this compound | Key Findings |

| HPLC | Chemical Purity Assessment | Ensures the separation of this compound from non-isotopic impurities, confirming its chemical integrity. nih.gov |

| LC-MS | Isotopic Purity Determination | Allows for the quantification of the d7 isotopologue relative to other isotopic species (d0-d6), thereby determining the isotopic enrichment. almacgroup.com |

Analytical Methodologies for Pracinostat D7 Quantification and Detection

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Assays

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the cornerstone for the bioanalysis of Pracinostat (B612167), utilizing Pracinostat-d7 as an internal standard. wustl.edunih.gov This technique offers high sensitivity and selectivity, which are necessary for measuring low concentrations of the drug in complex biological matrices. clinmedjournals.orgclinmedjournals.org The development of a robust HPLC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation Parameters

The primary goal of chromatographic separation is to resolve the analyte (Pracinostat) and the internal standard (this compound) from endogenous components of the biological matrix that could interfere with quantification. This is typically achieved using reversed-phase HPLC.

Key optimized parameters include:

Column: A C18 reversed-phase column is commonly used for the separation. nih.govnih.gov

Mobile Phase: An isocratic or gradient mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous solution (like water with an acidic modifier such as formic acid) is employed to achieve efficient separation. nih.govgoogle.com

Flow Rate: The flow rate is optimized to ensure sharp, symmetrical peaks and a reasonable run time.

Injection Volume: A small injection volume, typically in the microliter range, is used. google.com

These parameters are fine-tuned to ensure that Pracinostat and this compound have similar retention times but are well-separated from any potential interfering substances.

Mass Spectrometric Detection Techniques for Deuterated Analogs

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its exceptional specificity and sensitivity. For Pracinostat and its deuterated analog, electrospray ionization (ESI) in the positive ion mode is typically utilized. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

The deuterium (B1214612) atoms in this compound increase its mass by seven units compared to Pracinostat. This mass difference allows the mass spectrometer to distinguish between the two compounds. For example, a specific MRM transition for Pracinostat (m/z 359.2) would be monitored alongside a distinct transition for this compound. newdrugapprovals.org The stable, heavy isotopes in this compound ensure that it co-elutes with Pracinostat and experiences similar ionization efficiency and matrix effects, making it an ideal internal standard. alsachim.com

Quantitative Analysis in Complex Biological Matrices (Pre-clinical)

The validated HPLC-MS/MS method is used for the quantitative analysis of Pracinostat in various pre-clinical biological matrices, most commonly plasma. nih.govresearchgate.net The process involves sample preparation, calibration, and validation according to regulatory guidelines.

Sample Preparation: A crucial step is the extraction of the drug from the biological matrix. Protein precipitation is a common and rapid method used for plasma samples. google.com This involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to separate the clean supernatant containing the drug for analysis.

Method Validation: The analytical method is rigorously validated to ensure its reliability. Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration and the detector response over a specific range.

Accuracy and Precision: The method accurately and precisely measures the concentration of the analyte.

Selectivity: The method can differentiate and quantify the analyte in the presence of other components in the sample.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified.

Stability: The stability of the analyte in the biological matrix is assessed under various storage and handling conditions.

Table 1: Example of HPLC-MS/MS Method Parameters for Pracinostat Analysis

| Parameter | Details |

|---|---|

| Chromatography | HPLC |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile and Water with Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound |

| Sample Preparation | Protein Precipitation |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification

While HPLC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays a significant role in the structural elucidation of metabolites. researchgate.net In preclinical studies, understanding the metabolic fate of a drug like Pracinostat is crucial. Studies have shown that Pracinostat is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. researchgate.net NMR can be used to analyze the structure of these metabolites formed in various species. researchgate.netresearchgate.net For instance, ¹H NMR and ¹³C NMR data can provide detailed information about the chemical structure of the parent drug and any modifications that occur during metabolism. newdrugapprovals.orgunibo.itbiorxiv.org The use of deuterated standards like this compound can sometimes aid in NMR-based metabolic studies by providing a distinct signal or by simplifying complex spectra.

Radiolabeling Approaches for Tracer Studies

Radiolabeling is a powerful technique used in tracer studies, such as Positron Emission Tomography (PET), to investigate the in vivo distribution and target engagement of drugs. nih.gov For HDAC inhibitors like Pracinostat, radiolabeled analogs can be synthesized to visualize their accumulation in target tissues, such as tumors or the brain. nih.govcore.ac.uk

Commonly used isotopes for PET imaging are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) due to their short half-lives. nih.govresearchgate.net The synthesis of a radiolabeled version of Pracinostat would involve incorporating one of these isotopes into its chemical structure. While many efforts to develop brain-penetrant HDAC radiotracers have faced challenges with poor blood-brain barrier permeability, these agents have shown utility in peripheral tumor imaging. nih.govresearchgate.netmdpi.com The development of a radiolabeled Pracinostat analog would enable non-invasive imaging studies to assess its pharmacokinetic profile and target engagement in living subjects, providing invaluable data for drug development. snmjournals.org

Pre Clinical Metabolic Pathways and Deuterium Isotope Effects in Pracinostat D7 Disposition

In Vitro Metabolic Stability Studies of Pracinostat-d7

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species to assess its susceptibility to enzymatic biotransformation.

Enzymatic Biotransformation in Hepatic Microsomes and Hepatocytes (Species-Specific)

Preclinical studies on Pracinostat (B612167) (SB939) have demonstrated species-dependent differences in its metabolic stability. In incubations with liver microsomes, Pracinostat exhibited relatively higher stability in human and dog preparations compared to those from mice and rats. researchgate.netnih.gov This suggests that the enzymatic machinery responsible for its metabolism is less active or efficient in canines and humans. The primary enzymes identified as responsible for the metabolism of Pracinostat are Cytochrome P450 (CYP) isoforms, specifically CYP3A4 and, to a lesser extent, CYP1A2. researchgate.netnih.gov

For this compound, it is hypothesized that the strategic placement of seven deuterium (B1214612) atoms at metabolically labile positions would lead to enhanced metabolic stability across all species. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. nih.govportico.org This phenomenon, known as the kinetic isotope effect, would likely result in a reduced rate of biotransformation in hepatic microsomes and hepatocytes, leading to a longer in vitro half-life compared to the non-deuterated parent compound.

Table 1: Comparative in vitro Metabolic Stability of Pracinostat in Liver Microsomes

| Species | Metabolic Stability of Pracinostat | Expected Metabolic Stability of this compound |

| Human | Higher | Highest |

| Dog | Higher | Higher |

| Rat | Lower | Moderate |

| Mouse | Lower | Moderate |

| Data for Pracinostat is based on published preclinical studies. researchgate.netnih.gov The expected stability for this compound is inferred based on the kinetic isotope effect. |

Identification of Phase I and Phase II Metabolites

Metabolite profiling studies for Pracinostat following incubation with liver microsomes have identified several phase I metabolites, designated as M1 through M7. researchgate.net The primary biotransformation pathways include N-dealkylation, hydroxylation, and oxidation of the butyl side chain. researchgate.net The formation of these major metabolites has been observed in human, mouse, dog, and rat liver microsomes, indicating similar metabolic pathways across these species. researchgate.net

The deuteration in this compound would likely alter the metabolic profile by slowing down the formation of specific metabolites. If the deuterium atoms are placed at the sites of primary oxidation, the formation of the corresponding hydroxylated or dealkylated metabolites would be significantly reduced. This metabolic switching could potentially lead to an increase in the proportion of other, less prevalent metabolites or a greater proportion of the parent drug remaining unmetabolized. While the specific metabolites of this compound have not been detailed in the literature, the general expectation is a quantitative shift in the metabolic pattern rather than the formation of novel metabolites. juniperpublishers.com

Table 2: Major Phase I Metabolites of Pracinostat Identified in Liver Microsomes

| Metabolite | Proposed Biotransformation |

| M1 | N-de-ethylation of the diethylaminoethyl side chain |

| M2 | Hydroxylation on the butyl side chain |

| M3 | Hydroxylation on the benzimidazole (B57391) ring |

| M4 | Trace amounts, structure not fully elucidated |

| M5 | Oxidation of the butyl side chain to a carboxylic acid |

| M6 | N-dealkylation of the entire diethylaminoethyl side chain |

| M7 | Hydroxylation on the ethyl linker of the diethylaminoethyl side chain |

| Based on metabolite profiling studies of Pracinostat. researchgate.net |

In Vivo Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Utilizing this compound

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate, from its absorption into the systemic circulation to its eventual elimination from the body.

Assessment of Systemic Exposure and Tissue Distribution in Animal Models

In vivo pharmacokinetic studies of Pracinostat in mice, rats, and dogs have shown that it possesses a high volume of distribution, suggesting extensive distribution into tissues. researchgate.netnih.gov The oral bioavailability of Pracinostat varied between species, with mice showing 34% bioavailability, while rats and dogs exhibited approximately 3% and 65%, respectively. researchgate.netnih.gov Plasma protein binding was also found to be high, ranging from 84% to 94% across these species and humans. researchgate.netnih.gov

For this compound, the anticipated reduction in metabolic clearance is expected to lead to increased systemic exposure (AUC) and a longer half-life in animal models compared to Pracinostat. juniperpublishers.comnih.govwikipedia.org This enhanced exposure could potentially lead to greater and more sustained concentrations of the active drug in target tissues. The tissue distribution pattern is not expected to be significantly altered by deuteration, as this is primarily governed by the physicochemical properties of the molecule, which are largely unchanged. wikipedia.org

Table 3: Preclinical Pharmacokinetic Parameters of Pracinostat in Animal Models

| Parameter | Mouse | Rat | Dog |

| Oral Bioavailability (%) | 34 | ~3 | 65 |

| Systemic Clearance (L/h/kg) | 9.2 | 4.5 | 1.5 |

| Volume of Distribution (L/kg) | 3.5 | 1.7 | 4.2 |

| Plasma Protein Binding (%) | ~84-94 | ~84-94 | ~84-94 |

| Data for Pracinostat (SB939) from preclinical studies. researchgate.netnih.gov |

Excretion Pathways and Elimination Kinetics (Pre-clinical)

The excretion pathways for Pracinostat have not been fully detailed in the available preclinical literature. However, for many xenobiotics, elimination occurs through a combination of metabolism and excretion of the parent drug and its metabolites via renal and/or biliary routes. nih.gov Given that Pracinostat undergoes significant metabolism, it is likely that its metabolites are the primary species excreted.

Impact of Deuteration on Drug-Metabolizing Enzyme Interactions (e.g., Cytochrome P450)

The metabolic fate of many xenobiotics, including the histone deacetylase (HDAC) inhibitor Pracinostat, is intricately linked to the function of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. medchemexpress.com Preclinical studies have identified that Pracinostat is primarily metabolized by CYP3A4 and CYP1A2. nih.gov The introduction of deuterium into the Pracinostat molecule to create this compound has the potential to significantly alter its interactions with these enzymes due to the kinetic isotope effect (KIE). nih.govresearchgate.net

The C-D bond is stronger than the C-H bond, requiring a higher activation energy for cleavage. google.com Since CYP-mediated metabolism often involves the oxidative cleavage of C-H bonds as the rate-limiting step, the substitution with deuterium can lead to a slower rate of metabolism. researchgate.net This phenomenon, known as the deuterium kinetic isotope effect (KIE), can manifest in several ways regarding drug-metabolizing enzyme interactions. researchgate.netwikipedia.org

It is also important to consider that deuteration can influence enzyme inhibition. Pracinostat has been shown to be a weak inhibitor of CYP3A4, CYP1A2, CYP2D6, and CYP2C9, but it does inhibit CYP2C19 with an IC50 of 5.8 μM. nih.gov If the metabolic process leading to the formation of a CYP-inhibiting metabolite is slowed by deuteration, this compound might exhibit a weaker inhibitory effect on CYP2C19 compared to its non-deuterated counterpart. Conversely, if the parent molecule is the primary inhibitor, the prolonged presence of this compound could potentially enhance or extend this inhibition. The precise impact of deuteration on the drug-drug interaction potential of Pracinostat via CYP enzyme inhibition remains to be elucidated through direct experimental investigation.

Table 1: Theoretical Impact of Deuteration on Pracinostat's Interaction with Cytochrome P450 Enzymes

| Enzyme Family | Interaction with Pracinostat | Potential Impact of Deuteration (this compound) | Rationale |

| CYP3A4 | Primary metabolizing enzyme nih.gov | Decreased rate of metabolism | Kinetic Isotope Effect (KIE) slows C-D bond cleavage. researchgate.net |

| CYP1A2 | Primary metabolizing enzyme nih.gov | Decreased rate of metabolism | KIE slows C-D bond cleavage. researchgate.net |

| CYP2C19 | Inhibited by Pracinostat (IC50 = 5.8 μM) nih.gov | Potentially altered inhibitory profile | Dependent on whether the parent drug or a metabolite is the primary inhibitor. |

| CYP2D6 | Not significantly inhibited nih.gov | Unlikely to have a significant impact | No baseline interaction to modify. |

| CYP2C9 | Not significantly inhibited nih.gov | Unlikely to have a significant impact | No baseline interaction to modify. |

Comparative Metabolic Profiling of Pracinostat and this compound

A comparative metabolic profiling of Pracinostat and this compound is essential to understand the full implications of deuteration on the drug's disposition. While direct, side-by-side experimental data for this compound is not extensively available in the public domain, a theoretical comparison can be constructed based on the known metabolic pathways of Pracinostat and the principles of the kinetic isotope effect.

Preclinical studies have shown that the major metabolites of Pracinostat formed in human liver microsomes are also observed in preclinical species. nih.gov The primary metabolic pathways for Pracinostat likely involve N-dealkylation of the diethylaminoethyl side chain and oxidation of the butyl group, reactions typically catalyzed by CYP enzymes.

Deuteration in this compound, particularly at the sites susceptible to metabolism, would be expected to alter the metabolic profile in a few key ways:

Quantitative Changes in Metabolite Formation: The most direct consequence of the KIE would be a reduction in the rate of formation of metabolites resulting from the cleavage of a C-D bond. For example, if the ethyl groups on the diethylamino side chain or the butyl group are deuterated, the corresponding N-de-ethylated and hydroxylated metabolites would likely be formed at a slower rate for this compound compared to Pracinostat.

Metabolic Switching: Deuteration at a primary site of metabolism can sometimes lead to "metabolic switching," where the metabolic burden shifts to alternative, non-deuterated sites in the molecule. researchgate.net This could result in an increased formation of metabolites that are minor in the metabolic profile of the parent compound. For this compound, this could mean that if the primary route of metabolism is effectively blocked by deuteration, other pathways, such as aromatic hydroxylation on the benzimidazole ring, might become more prominent.

The table below outlines the known major metabolites of Pracinostat and the hypothesized changes in their formation for this compound, assuming deuteration at the metabolically labile positions.

Table 2: Comparative Metabolic Profile of Pracinostat and Hypothesized Profile of this compound

| Metabolite | Metabolic Pathway | Expected Formation from Pracinostat | Hypothesized Formation from this compound | Rationale for Difference |

| M1 | N-de-ethylation | Major | Potentially Reduced | Deuteration of the ethyl groups would slow down this pathway due to the KIE. |

| M2 | N-de-ethylation (second step) | Minor | Potentially Reduced | Dependent on the rate of formation of M1. |

| M3 | Oxidation of butyl chain | Major | Potentially Reduced | Deuteration of the butyl chain would slow down hydroxylation. |

| M4 | Aromatic hydroxylation | Minor | Potentially Increased | Metabolic switching could occur if primary pathways are slowed by deuteration. researchgate.net |

Elucidation of Molecular and Cellular Mechanisms of Pracinostat D7 Action

Target Engagement and Selectivity Profiling of Histone Deacetylase Isoforms

Pracinostat (B612167) is a pan-HDAC inhibitor that demonstrates potent activity against multiple classes of HDAC enzymes. bpsbioscience.comnih.gov Its engagement with these targets is characterized by strong binding affinities and a distinct selectivity profile that spares certain isoforms. wikipedia.orgbpsbioscience.com

Enzyme Inhibition Kinetics and Binding Affinities (in vitro)

The potency of Pracinostat against specific HDAC enzymes has been quantified through in vitro assays measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values in these metrics correspond to greater inhibitory power. Pracinostat exhibits potent inhibition of Class I, II, and IV HDACs, with inhibition constants generally in the nanomolar range. medchemexpress.com For example, its Ki values range from 19 to 48 nM for Class I enzymes and 16 to 247 nM for Class II enzymes. medchemexpress.com

Table 1: In Vitro Inhibition of HDAC Isoforms by Pracinostat (SB939)

| HDAC Isoform | HDAC Class | Inhibition Value (IC50/Ki) | Value Type | Source |

|---|---|---|---|---|

| HDAC1 | Class I | 49 nM | IC50 | bpsbioscience.com |

| HDAC3 | Class I | 43 nM | IC50 | bpsbioscience.com |

| HDAC4 | Class IIa | 56 nM | IC50 | bpsbioscience.com |

| HDAC5 | Class IIa | 47 nM | IC50 | bpsbioscience.com |

| HDAC6 | Class IIb | 247 nM | Ki | bpsbioscience.com |

| HDAC7 | Class IIa | 104 nM | Ki | bpsbioscience.com |

| HDAC9 | Class IIa | 70 nM | IC50 | bpsbioscience.com |

| HDAC10 | Class IIb | 40 nM | IC50 | bpsbioscience.com |

| HDAC (Class IV) | Class IV | 43 nM | Ki | medchemexpress.com |

Differential Effects on Class-Specific HDACs (I, II, IV)

Table 2: Selectivity Profile of Pracinostat Across HDAC Classes

| HDAC Class | Isoforms Included | Effect of Pracinostat | Source |

|---|---|---|---|

| Class I | HDAC1, 2, 3, 8 | Potently Inhibited | wikipedia.orgnih.gov |

| Class II | HDAC4, 5, 6, 7, 9, 10 | Inhibited (with lower potency for HDAC6 and HDAC7) | wikipedia.orgbpsbioscience.comnih.gov |

| Class III (Sirtuins) | SIRT1-7 | No inhibitory activity | medchemexpress.com |

| Class IV | HDAC11 | Potently Inhibited | wikipedia.orgnih.gov |

Epigenetic Modulation and Gene Expression Regulation

The inhibition of HDAC enzymes by Pracinostat-d7 directly triggers a cascade of epigenetic events, beginning with the modification of histone proteins. frontiersin.orgnih.gov These changes fundamentally alter the architecture of chromatin, leading to widespread regulation of gene expression. wikipedia.orgijbs.com

Impact on Histone Acetylation Patterns (H2A, H2B, H3, H4)

HDACs function by removing acetyl groups from the lysine (B10760008) residues on the N-terminal tails of core histone proteins (H2A, H2B, H3, and H4). drugbank.com By inhibiting these enzymes, Pracinostat causes an accumulation of acetylated histones, a state known as hyperacetylation. wikipedia.org This increase in acetylation has been confirmed in laboratory studies where treatment of cancer cells with Pracinostat led to a measurable rise in acetylated core histones, as detected by western blot analysis. nih.gov

Chromatin Remodeling and Accessibility

Histone proteins carry a net positive charge, which facilitates their tight binding to the negatively charged phosphate (B84403) backbone of DNA, creating a condensed and transcriptionally repressive chromatin structure. The acetylation of lysine residues on histones neutralizes their positive charge, weakening the histone-DNA interaction. This process results in a more relaxed or "open" chromatin structure. wikipedia.orgdrugbank.com This "chromatin remodeling" increases the accessibility of DNA to transcription factor machinery, thereby facilitating gene expression. wikipedia.orgdrugbank.com

Transcriptomic and Proteomic Responses in Cellular Models

The chromatin remodeling induced by Pracinostat leads to significant changes in the expression of numerous genes, which can be observed at both the transcriptomic (mRNA) and proteomic (protein) levels. nih.gov Transcriptional profiling of lymphoma cells treated with Pracinostat revealed significant modulation of the transcriptome. nih.gov This altered gene expression profile includes the upregulation of tumor suppressor genes and the downregulation of oncogenes, which contributes to the compound's anti-tumor activity. wikipedia.orgfrontiersin.org

At the proteomic level, these transcriptional changes result in altered protein expression and signaling. For instance, studies have shown that Pracinostat can downregulate key signaling pathways involved in cancer cell survival and proliferation, such as the JAK/STAT and FLT3 signaling pathways. researchgate.net The compound can also induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, effects which are underpinned by these extensive changes in gene and protein expression. drugbank.comnih.gov

Cellular Responses to this compound Treatment (in vitro)

As a deuterated analogue of Pracinostat, this compound is anticipated to exhibit a pharmacological profile parallel to its parent compound. The cellular responses to Pracinostat are characterized by the induction of programmed cell death, modulation of cell cycle progression, and a significant impact on the proliferation and viability of cancer cells.

Induction of Apoptosis and Programmed Cell Death Pathways

Pracinostat has been shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.net Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells and is often dysregulated in cancer. nih.govmdpi.com This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death. mdpi.comnih.govscielo.org

In studies involving human glioma cell lines, treatment with Pracinostat led to a clear induction of apoptosis. researchgate.net Similarly, in diffuse large B-cell lymphoma (DLBCL) cells, particularly those of the BCR-subtype, Pracinostat treatment resulted in marked apoptosis, as evidenced by an increase in annexin (B1180172) V-positive cells. nih.gov The apoptotic process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., BAX, BAK, PUMA, NOXA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). mdpi.comnih.govscielo.org The balance between these proteins is critical in determining a cell's fate. archivesofmedicalscience.com Pracinostat treatment can shift this balance towards apoptosis. For instance, in multiple cancer cell lines, the induction of apoptosis by the compound berberine (B55584) was associated with increased BAX expression and decreased BCL-2 expression, a mechanism that is common to many anti-cancer agents that trigger apoptosis. archivesofmedicalscience.com

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, such as FAS (also known as APO-1 or CD95), which leads to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8. scielo.orgmdpi.com The intrinsic pathway is triggered by intracellular stress and involves the mitochondria, leading to the release of cytochrome c and the formation of the apoptosome. nih.govmdpi.com While the specific pathway predominantly activated by Pracinostat can be cell-type dependent, its ability to induce apoptosis is a key component of its anti-tumor activity.

Modulation of Cell Cycle Progression and Arrest

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. frontiersin.org Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. frontiersin.orgnih.gov Histone deacetylase (HDAC) inhibitors, including Pracinostat, are known to interfere with cell cycle progression, often inducing cell cycle arrest at the G1/S or G2/M phases. nih.gov

Treatment with Pracinostat has been demonstrated to cause cell cycle arrest in various cancer cell models. In bladder cancer cell lines, Pracinostat induced a G0/G1 phase arrest, which was characterized by a significant reduction in the percentage of cells entering the S-phase and a corresponding accumulation of cells in the G0/G1 phase. aacrjournals.org For example, in TCC-SUP bladder cancer cells, the proportion of cells in the S-phase decreased from 22.19% in untreated cells to 9.13% and 4.65% after treatment with 100 and 500 nmol/L of Pracinostat, respectively. researchgate.net This arrest prevents cancer cells from replicating their DNA and proceeding to mitosis. researchgate.net

Similarly, in DLBCL cell lines, Pracinostat's cytotoxic effects were linked to the induction of cell cycle arrest. nih.gov The mechanisms underlying this arrest often involve the modulation of key cell cycle regulatory proteins. HDAC inhibitors can up-regulate cyclin-dependent kinase (CDK) inhibitors like p21, which in turn inhibit the activity of CDK complexes (e.g., CDK4/6) that are necessary for the G1 to S phase transition. frontiersin.orgnih.govtandfonline.com The phosphorylation of the retinoblastoma protein (pRb) by CDKs is a critical step for releasing E2F transcription factors that drive the expression of genes required for S-phase entry; inhibition of this process leads to G1 arrest. nih.gov

Impact on Cell Proliferation and Viability in Cell Lines

Pracinostat demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, significantly reducing their viability in a dose-dependent manner. nih.govaacrjournals.orgmedchemexpress.com In a study involving five different bladder cancer cell lines, Pracinostat significantly inhibited in vitro proliferation. aacrjournals.org A concentration of 100 nmol/L was effective in four of the five cell lines, while a 500 nmol/L concentration resulted in significant growth reduction in all five. aacrjournals.org

The anti-proliferative effects of Pracinostat have also been extensively documented in lymphoma and leukemia cell lines. A screening of 60 lymphoma cell lines showed that Pracinostat had robust activity across various histological subtypes, with a median 50% inhibitory concentration (IC50) of 243 nM. nih.gov In other studies, Pracinostat showed potent activity against cell lines such as HCT-116 (colon cancer) and HL-60 (acute myeloid leukemia), with IC50 values of 0.48 µM and 70 nM, respectively. medchemexpress.com The table below summarizes the in vitro activity of Pracinostat in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| A2780 | Ovarian Cancer | 0.48 ± 0.21 µM | medchemexpress.com |

| COLO 205 | Colorectal Cancer | 0.56 ± 0.08 µM | medchemexpress.com |

| HCT-116 | Colorectal Cancer | 0.48 ± 0.27 µM | medchemexpress.com |

| PC-3 | Prostate Cancer | 0.34 ± 0.06 µM | medchemexpress.com |

| HL-60 | Acute Myeloid Leukemia | 70 nM | medchemexpress.com |

| Lymphoma (median) | B-cell and T-cell Lymphoma | 243 nM | nih.gov |

| FaDu | Head and Neck Squamous Cell Carcinoma | Cytotoxic at 100 µM | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

It is noteworthy that while Pracinostat is highly effective against cancer cells, it shows significantly less activity against normal cells. For instance, it did not inhibit the proliferation of normal human dermal fibroblasts at concentrations up to 100 µM. medchemexpress.com This selectivity for cancer cells is a desirable characteristic for a therapeutic agent.

Interactions with Non-Histone Targets (e.g., MBLAC2) and Their Mechanistic Implications

While Pracinostat is primarily known as an HDAC inhibitor, recent research has revealed that it also interacts with non-histone protein targets. medchemexpress.commedchemexpress.comnih.gov HDACs themselves can deacetylate non-histone proteins, thereby regulating their function in various cellular processes. nih.gov However, direct, "off-target" interactions with other proteins can also contribute to the pharmacological effects of a drug.

A significant non-histone target of Pracinostat is the metallo-β-lactamase domain-containing protein 2 (MBLAC2). medchemexpress.commedchemexpress.comnih.gov A chemical proteomics approach identified MBLAC2 as a frequent off-target for hydroxamate-based HDAC inhibitors, including Pracinostat. nih.gov Pracinostat inhibits the hydrolase activity of MBLAC2 with high potency, exhibiting an EC50 value below 10 nM. medchemexpress.commedchemexpress.com This potent inhibition of MBLAC2 suggests that some of the biological effects of Pracinostat may be independent of its HDAC inhibitory activity. nih.gov

MBLAC2 is a poorly characterized enzyme that has been identified as a palmitoyl-CoA hydrolase. nih.gov Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles. nih.gov Given the emerging role of extracellular vesicles in cell-to-cell communication, cancer progression, and neurological diseases, the inhibition of MBLAC2 by Pracinostat may have significant mechanistic implications that are still being explored. nih.gov This finding highlights the importance of understanding the complete target landscape of a drug to fully elucidate its mechanisms of action and potential therapeutic applications. nih.govresearcher.life

Signaling Pathway Modulation (e.g., JAK/STAT, Wnt/β-catenin) in Pre-clinical Models

Pracinostat can modulate key signaling pathways that are often dysregulated in cancer, contributing to its anti-tumor effects.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, regulating genes involved in cell proliferation, survival, and inflammation. nih.gov Aberrant JAK/STAT signaling is a hallmark of many cancers. Pracinostat has been shown to downregulate JAK signaling in preclinical models. medchemexpress.com Specifically, in JAK2V617F and FLT-ITD mutant cell lines, Pracinostat treatment led to a decrease in JAK and FLT3 signaling. medchemexpress.com Furthermore, in human glioma cells, Pracinostat was found to inhibit the STAT3 pathway. researchgate.net

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. dovepress.commdpi.com In the absence of a Wnt signal, the protein β-catenin is targeted for degradation by a destruction complex. dovepress.com Upon Wnt activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. nih.govdovepress.commdpi.com Dysregulation of this pathway, often leading to hyperactivation, is a common event in many cancers, including colorectal cancer. dovepress.com While direct modulation of the Wnt/β-catenin pathway by Pracinostat is not as extensively documented as its effects on JAK/STAT signaling, HDAC inhibitors, in general, can influence this pathway. For instance, the expression of ATF3, a gene induced by Pracinostat, has been linked to the regulation of β-catenin. researchgate.net In clear cell renal cell carcinoma, suppression of ATF3 was shown to increase the expression and nuclear translocation of β-catenin, suggesting a potential for crosstalk between Pracinostat-induced gene expression and the Wnt/β-catenin pathway. researchgate.net Additionally, other signaling pathways like PI3K/Akt are also inhibited by Pracinostat, as seen in human glioma cells, which can have downstream effects on cell growth and survival. researchgate.net

Investigation of Pracinostat D7 Efficacy in Pre Clinical Disease Models

In Vitro Anti-proliferative Activity in Diverse Cancer Cell Lines

Pracinostat (B612167) has exhibited potent anti-proliferative effects across a wide array of cancer cell lines, including both hematologic malignancies and solid tumors. bpsbioscience.comselleckchem.com

Evaluation across Various Hematologic Malignancies (e.g., Lymphoma, AML)

Pracinostat has shown robust activity against various hematologic cancer cell lines. In a screening of 60 lymphoma cell lines, representing different histologic subtypes, pracinostat demonstrated significant anti-proliferative effects with a median 50% inhibitory concentration (IC50) of 243 nM. nih.govresearchgate.net This activity was observed across all tested lymphoma histologies. nih.govashpublications.org

In the context of Acute Myeloid Leukemia (AML), pracinostat potently inhibits the proliferation of various AML subtypes. medchemexpress.com It has been shown to be effective in cell lines with JAK2V617F or FLT3-ITD mutations. medchemexpress.comresearchgate.net Studies on primary AML blasts from patients also confirmed its inhibitory effects. researchgate.net The IC50 values for various AML cell lines are presented in the table below.

| Cell Line | FAB Classification | IC50 (nM) |

| HEL92.1.7 | M6 | 170 |

| MV4-11 | M5 | - |

| SET-2 | M7 | - |

| MOLM-13 | M5a | - |

| HL-60 | M2 | 70 |

| Data sourced from multiple studies. medchemexpress.comresearchgate.net | ||

| FAB: French-American-British classification. |

Assessment in Solid Tumor Cell Lines (e.g., Colorectal, Ovarian, Prostate)

Pracinostat has also demonstrated significant anti-proliferative activity against a variety of solid tumor cell lines. bpsbioscience.com In colorectal cancer cell lines such as HCT-116 and COLO 205, pracinostat has shown potent inhibitory effects. bpsbioscience.commedchemexpress.com Specifically, the IC50 value for HCT-116 has been reported to be 0.48 µM and for COLO 205, 0.56 µM. bpsbioscience.commedchemexpress.com Further studies on HCT116 and HT29 colorectal cancer cells showed IC50 values of 0.44 ± 0.06 μM and 0.68 ± 0.05 μM, respectively, after 48 hours of treatment. nih.gov

The compound is also effective against ovarian and prostate cancer cell lines. For the A2780 ovarian cancer cell line, the IC50 was 0.48 µM, and for the PC-3 prostate cancer cell line, it was 0.34 µM. bpsbioscience.commedchemexpress.com Pracinostat has also been shown to inhibit the growth of the breast cancer cell line MDA-MB-231. nih.govkarebaybio.com

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal | 0.48 bpsbioscience.commedchemexpress.com |

| COLO 205 | Colorectal | 0.56 bpsbioscience.com |

| HT29 | Colorectal | 0.68 ± 0.05 nih.gov |

| A2780 | Ovarian | 0.48 bpsbioscience.com |

| PC-3 | Prostate | 0.34 bpsbioscience.com |

| Data represents the concentration of Pracinostat required to inhibit cell growth by 50%. |

Identification of Subtype-Specific Sensitivities and Resistances

Research has revealed differential sensitivities to pracinostat among cancer subtypes. In Diffuse Large B-cell Lymphoma (DLBCL), a subset of cells with a metabolic profile characterized by oxidative phosphorylation (OxPhos) demonstrated lower sensitivity to pracinostat compared to other DLBCL subtypes. nih.govashpublications.org These OxPhos-DLBCL cells also exhibited poorer sensitivity to another HDAC inhibitor, vorinostat (B1683920). nih.gov Transcriptomic analysis indicated that treatment with HDAC inhibitors in OxPhos-DLBCLs led to an enrichment of antioxidant pathway genes, which may contribute to their reduced sensitivity. nih.govashpublications.org

Conversely, DLBCL cells reliant on B-cell receptor (BCR) signaling were more sensitive to pracinostat. nih.gov In AML, cell lines with JAK2V617F or FLT3-ITD mutations have been identified as being particularly sensitive to pracinostat, especially in combination with other targeted inhibitors. medchemexpress.comresearchgate.net

In Vivo Efficacy Studies in Xenograft and Syngeneic Animal Models

The anti-tumor effects of pracinostat have been further substantiated in various animal models of cancer.

Tumor Growth Inhibition and Regression Analysis

Pracinostat has demonstrated significant tumor growth inhibition in multiple xenograft models. tandfonline.com In a human colorectal cancer (HCT-116) xenograft model, pracinostat showed superior tumor growth inhibition compared to another HDAC inhibitor, SAHA. tandfonline.comtargetmol.comselleckchem.com It has also shown efficacy in xenograft models of B-cell lymphoma (Ramos) and acute myeloid leukemia (MV4-11). tandfonline.com

In bladder cancer xenograft models using TSU-Pr1 cells, pracinostat treatment significantly reduced tumor volumes compared to controls. aacrjournals.org Similarly, in a DLBCL xenograft model using TMD8 cells, pracinostat significantly delayed tumor growth. nih.govresearchgate.net The compound was also effective in AML xenograft models using HEL92.1.7 and MV4-11 cells. researchgate.net

| Animal Model | Cancer Type | Outcome |

| HCT-116 Xenograft | Colorectal Cancer | 94% tumor growth inhibition tandfonline.com |

| TMD8 Xenograft | DLBCL | Significantly delayed tumor growth nih.govresearchgate.net |

| TSU-Pr1 Xenograft | Bladder Cancer | Significantly reduced tumor volumes aacrjournals.org |

| MV4-11 Xenograft | AML | Efficacious tandfonline.comresearchgate.net |

| Ramos Xenograft | B-cell Lymphoma | Promising anticancer activity tandfonline.com |

| Summary of Pracinostat's efficacy in various in vivo models. |

Impact on Metastasis and Disease Progression in Animal Models

Pracinostat has also shown potential in controlling metastasis and disease progression in preclinical models. In AML models, a combination of pracinostat and pacritinib (B611967) led to a reduction in metastases. researchgate.net In a breast cancer model, pracinostat significantly inhibited metastasis and tumor growth, showing superior anti-tumor properties compared to SAHA. nih.gov An orthotopic AML model using HL-60 cells also demonstrated the efficacy of pracinostat in managing disease progression. researchgate.net

Pharmacodynamic Biomarker Assessment in Animal Tissues

The in vivo mechanism of action of Pracinostat has been evaluated through the assessment of various pharmacodynamic biomarkers in animal tumor tissues. As a pan-HDAC inhibitor, its primary effect is the increase in acetylation of both histone and non-histone proteins. nih.gov

In xenograft models of Diffuse Large B-cell Lymphoma (DLBCL), treatment with Pracinostat resulted in a marked induction of acetylation of core histones H2A, H2B, H3, and H4. nih.gov This effect was observed as early as six hours post-treatment and persisted for up to 72 hours, confirming target engagement in vivo. nih.gov Interestingly, at the 72-hour mark, increased histone acetylation was associated with a reduction in the total levels of histones H2A and H2B. nih.gov

In pre-clinical models of Acute Myeloid Leukemia (AML), particularly those driven by specific mutations, biomarker analysis revealed deeper mechanistic insights. In xenograft models of FLT3-ITD-driven AML, the combination of Pracinostat and the JAK2/FLT3 inhibitor pacritinib led to a significant reduction in the phosphorylation of STAT5 (pSTAT5) and nearly abolished the phosphorylation of FLT3 (pFLT3). researchgate.net This indicates a synergistic impact on key signaling pathways downstream of these oncogenic drivers. researchgate.netnih.gov While pacritinib alone was effective at reducing pSTAT5, the combination was required to normalize total FLT3 levels and eliminate pFLT3, demonstrating a clear pharmacodynamic advantage for the combinatorial approach in animal tissues. researchgate.net

Furthermore, in colorectal cancer (CRC) models, Pracinostat treatment was found to increase the expression of cyclin-dependent kinase 5 (CDK5) and induce its acetylation. nih.gov This modulation was linked to the activation of Drp1-mediated mitochondrial peripheral fission, highlighting a novel anti-tumor mechanism of action identifiable through tissue biomarker analysis. nih.gov

Combinatorial Research Strategies with Pracinostat-d7 in Pre-clinical Settings

Given that single-agent activity of HDAC inhibitors can be limited, pre-clinical research has extensively explored combining Pracinostat with other therapeutic agents to enhance anti-tumor efficacy. researchgate.netunito.it These strategies aim to achieve synergistic effects, understand the underlying mechanisms of this synergy, and overcome intrinsic or acquired resistance.

Synergistic Interactions with Other Therapeutic Agents (e.g., JAK2/FLT3 Inhibitors, Hypomethylating Agents, PDI Inhibitors)

JAK2/FLT3 Inhibitors: A significant body of pre-clinical work has demonstrated the synergy between Pracinostat and the JAK2/FLT3 inhibitor, pacritinib, in various AML models. researchgate.netnih.gov In vitro studies showed that the combination led to decreased cell proliferation and increased apoptosis, particularly in cell lines with JAK2 or FLT3 mutations. researchgate.net This synergy was subsequently confirmed in vivo in two distinct human AML xenograft models: the SET-2 model (JAK2-V617F mutation) and the MOLM-13 model (FLT3-ITD mutation). researchgate.netnih.gov In both models, the combination of Pracinostat and pacritinib resulted in synergistic inhibition of tumor growth and a reduction in metastases compared to either agent alone. researchgate.netnih.gov

In Vivo Efficacy of Pracinostat in Combination with Pacritinib in AML Xenograft Models

| AML Model | Mutation | Monotherapy Effect (Tumor Weight Reduction) | Combination Therapy Effect (Tumor Weight Reduction) | Key Finding |

|---|---|---|---|---|

| SET-2 | JAK2V617F | Pracinostat: 19.2% Pacritinib: 14.7% | 49.7% | Synergistic reduction in tumor growth. researchgate.net |

| MOLM-13 | FLT3-ITD | Pracinostat: 19.2% Pacritinib: 14.7% (at a lower dose) | Data demonstrates synergistic reduction in tumor growth and metastases. researchgate.net | Combination showed synergy on tumor growth and reduction of metastases. researchgate.netnih.gov |

Hypomethylating Agents (HMAs): Pre-clinical studies have provided a strong rationale for combining Pracinostat with HMAs like azacitidine. nih.gov The underlying principle of this epigenetic combination is the potential to synergistically induce the re-expression of tumor suppressor genes that have been silenced by epigenetic mechanisms. nih.gov This hypothesis has driven the clinical investigation of this combination in myeloid malignancies such as Myelodysplastic Syndromes (MDS) and AML. unito.itnih.govnih.gov

Protein Disulfide Isomerase (PDI) Inhibitors: Research into combinations with other classes of drugs has shown that PDI inhibitors can synergistically enhance the anti-tumor activity of pan-HDAC inhibitors in pre-clinical models of glioblastoma and pancreatic cancer. nih.gov Studies using the pan-HDAC inhibitor panobinostat, which shares a mechanism with Pracinostat, demonstrated that combining it with a PDI inhibitor led to a dramatic reduction in tumor growth in a U87 glioblastoma xenograft model compared to either single agent. nih.gov This suggests a potentially broad applicability for combining this compound with PDI inhibitors in solid tumors.

Mechanistic Basis of Combinatorial Efficacy in Animal Models

The synergistic anti-tumor activity observed in combination therapies involving Pracinostat is rooted in complementary and cooperative molecular mechanisms.

In the combination of Pracinostat and pacritinib for AML, the mechanistic basis lies in the dual targeting of critical oncogenic signaling pathways. researchgate.net Both agents were shown to inhibit JAK-STAT signaling. researchgate.netnih.gov In animal models, the combination synergistically decreased signaling through either the JAK2 or FLT3 pathways, depending on the specific mutation driving the cancer. researchgate.net Analysis of tumor tissue from these models confirmed that the combination therapy led to a more profound reduction in the phosphorylation of STAT5 and FLT3 than either drug alone, providing a clear molecular mechanism for the observed synergy. researchgate.net

For the combination with HMAs, the proposed mechanism is the cooperative reversal of epigenetic silencing. nih.gov While HMAs reduce DNA methylation, HDAC inhibitors like Pracinostat prevent the removal of acetyl groups from histones, leading to a more open and transcriptionally active chromatin structure. drugbank.com Together, these actions are hypothesized to work synergistically to reactivate silenced tumor suppressor genes. nih.gov

The synergy between HDAC inhibitors and PDI inhibitors has been mechanistically linked to the activating transcription factor 3 (ATF3). nih.gov Combined treatment with a PDI inhibitor and an HDAC inhibitor was found to cause a significant upregulation of ATF3. This was driven by the HDAC inhibitor's ability to increase the acetylation of key histone lysine (B10760008) residues (H3K27-ac, H3K18-ac) in the promoter region of the ATF3 gene. This enhanced histone acetylation facilitates the recruitment of RNA Polymerase II, leading to a synergistic increase in ATF3 expression and a subsequent apoptotic response in cancer cells. nih.gov

Overcoming Resistance Mechanisms via Combination Approaches

A key goal of combination therapy is to overcome or prevent the development of drug resistance. Pre-clinical studies with Pracinostat have identified specific resistance mechanisms that can be surmounted by rational drug combinations.

In studies on DLBCL, researchers identified a subset of lymphoma cells, characterized by a metabolic reliance on oxidative phosphorylation (OxPhos-DLBCL), that exhibited low sensitivity to Pracinostat. nih.govresearchgate.netunito.it Transcriptomic analysis revealed that these less sensitive cells had an enrichment of antioxidant pathway genes. nih.gov This suggested that an antioxidant response was a protective mechanism against HDAC inhibitor-induced cytotoxicity. Strikingly, the pharmacologic inhibition of glutathione (B108866) synthesis, a key component of the antioxidant defense, successfully rescued the sensitivity of these resistant OxPhos-DLBCL cells to Pracinostat. nih.govunito.it This provides a clear strategy for overcoming this specific resistance mechanism.

The combination of Pracinostat with JAK2/FLT3 inhibitors can also be viewed as a strategy to overcome resistance. uspharmacist.com Targeted therapies like FLT3 inhibitors can be effective initially, but resistance often develops. uspharmacist.com The combination of Pracinostat with pacritinib, which inhibits both JAK2 and FLT3, provides a multi-pronged attack that can be effective even in contexts of resistance to single-agent FLT3 inhibitors. researchgate.net The ability of the combination to target downstream signaling molecules like STAT5 provides an alternative path to cytotoxicity, potentially bypassing specific resistance mutations in the primary target kinase. researchgate.netashpublications.org

Advanced Research Directions and Future Perspectives for Pracinostat D7

Development of Novel Deuterated Analogs with Enhanced Research Profiles

The field of HDAC inhibitor development is increasingly focused on creating molecules with improved isoform selectivity and optimized pharmacokinetic properties to enhance efficacy and explore new therapeutic applications. scholaris.camdpi.com The development of novel deuterated analogs, including variations of Pracinostat-d7, is a key direction in this effort. Strategically replacing hydrogen with deuterium (B1214612) at sites of metabolic activity can slow down the rate of drug metabolism, a process often mediated by cytochrome P450 (CYP450) enzymes. nih.govdovepress.com

This "metabolic shunting" can lead to several advantageous research profiles: acs.org

Increased Half-Life: Reduced metabolic clearance can prolong the compound's half-life, allowing for the study of sustained target engagement in preclinical models.

Altered Metabolite Formation: Deuteration can reduce the formation of specific metabolites, which is useful for isolating the activity of the parent compound or for studying the biological roles of individual metabolic pathways. acs.org

Enhanced Bioavailability: By protecting against first-pass metabolism, deuteration can increase the systemic exposure of the drug. acs.org

Research in this area involves synthesizing a series of deuterated Pracinostat (B612167) analogs, with deuterium placed at different metabolically susceptible positions. These novel analogs would then be screened to identify candidates with unique research profiles, such as enhanced stability or selectivity for particular HDAC isoforms or complexes. mdpi.comresearchgate.net This approach moves beyond simply using deuteration for analytical standards and towards designing new chemical entities with distinct biological properties for research purposes. tandfonline.com

| Research Goal | Rationale for Deuteration | Potential Outcome for Research Analog |

| Prolonged Target Engagement | Decrease rate of oxidative metabolism | Analog with longer half-life in preclinical models. |

| Isolate Parent Compound Activity | Block formation of major metabolites | Clearer understanding of the parent drug's mechanism. |

| Improve Selectivity | Altered conformation or binding kinetics | Analog with a modified HDAC isoform inhibition profile. |

Application of this compound in Multi-Omics Research (e.g., Epigenomics, Metabolomics)

The integration of stable isotope-labeled compounds into multi-omics workflows provides a powerful method for dissecting complex biological systems. This compound is an ideal tool for such studies, enabling precise tracking and quantification within intricate molecular networks.

Epigenomics: HDAC inhibitors directly influence the epigenome by altering the acetylation status of histones and other proteins, which in turn regulates gene expression. nih.gov Using this compound allows researchers to trace the inhibitor's journey to the nucleus and its interaction with chromatin-associated protein complexes. In combination with techniques like Chromatin Immunoprecipitation Sequencing (ChIP-seq), this compound can help delineate the specific genomic loci where HDAC inhibition occurs, providing a clearer picture of its direct effects on the epigenetic landscape and subsequent transcriptional changes.

Metabolomics: Cancer and other diseases are often associated with profound metabolic reprogramming. researchgate.net While this compound is not a metabolite itself, it serves as a critical analytical tool in metabolomics studies. When studying the metabolic effects of Pracinostat, the d7-labeled version is used as an internal standard in mass spectrometry (MS) assays. acs.orgsymeres.com This allows for the highly accurate quantification of the non-deuterated drug and its non-deuterated metabolites in biological samples. This precision is essential to correlate the drug's concentration with observed changes in cellular metabolic fluxes, such as alterations in glycolysis or the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Investigating this compound in Emerging Disease Research Areas

The role of epigenetic dysregulation is being recognized in a growing number of diseases beyond cancer, including neurodegenerative and inflammatory disorders. nih.govnih.govnih.gov this compound is a key enabling tool for preclinical research in these emerging areas. For instance, studies have implicated HDACs in neuroinflammation and memory formation, making HDAC inhibitors a subject of interest for neurological diseases. nih.govnih.gov

In preclinical models of diseases like Alzheimer's or Parkinson's, accurately measuring the concentration of the HDAC inhibitor in the brain is crucial. The use of this compound as an internal standard ensures the reliability of pharmacokinetic data, helping researchers understand its ability to cross the blood-brain barrier and engage with its target in the central nervous system. Similarly, in studies of fibrosis or autoimmune disorders where pathways like TGF-β are implicated, this compound allows for rigorous quantification to link drug exposure to downstream cellular effects. biorxiv.org The ability to generate robust and reproducible data using a deuterated standard is fundamental to validating new therapeutic hypotheses in these complex diseases.

Computational Modeling and In Silico Studies of this compound Interactions

Computational modeling and in silico simulations are indispensable tools for modern drug design and for understanding molecular interactions at an atomic level. nih.govsamipubco.com Molecular dynamics (MD) simulations have been used to study the interaction of Pracinostat with the active site of HDAC enzymes, particularly its coordination with the essential zinc ion. researchgate.net

These computational models can be refined to specifically study this compound. By incorporating the increased mass of deuterium atoms, simulations can predict subtle changes in the molecule's properties:

Vibrational Frequencies: The C-D bond vibrates at a lower frequency than the C-H bond, which can be modeled to see if it affects the stability of the drug-target complex.

Binding Energetics: MD simulations and methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can calculate the binding free energy. researchgate.net These calculations can be run for both Pracinostat and this compound to predict whether deuteration impacts binding affinity or the conformational dynamics within the active site.

Design of Novel Analogs: In silico screening of virtual libraries of deuterated analogs can help prioritize the synthesis of new compounds. chemrxiv.org By modeling how different patterns of deuteration might affect interactions with the active sites of various HDAC isoforms, researchers can rationally design next-generation research tools with potentially greater isoform selectivity. nih.gov

Methodological Advancements in Isotopic Tracing and Imaging in Pre-clinical Research

The use of stable isotopes has revolutionized metabolic research, and deuterated compounds are at the forefront of these advancements. symeres.commdpi.comacs.org this compound serves as a non-radioactive, stable isotopic tracer, which is advantageous for preclinical studies. researchgate.netnih.gov

The primary application of this compound is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). acs.org This is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. Because this compound is chemically identical to Pracinostat but has a different mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer, allowing for precise correction of any sample loss during preparation and analysis. symeres.com

A future-facing perspective involves advancements in Deuterium Metabolic Imaging (DMI). DMI is an emerging magnetic resonance imaging (MRI) technique that can non-invasively track the fate of deuterated molecules in vivo. nih.govoup.comfrontiersin.org While DMI has primarily been used to trace simple metabolites like deuterated glucose or water, the technology is rapidly evolving. nih.govphysiology.org In the future, it may become sensitive enough to track more complex deuterated molecules like this compound within an organism. This would provide unprecedented spatio-temporal information on the drug's distribution, target engagement, and metabolic fate in real-time, offering a powerful, non-invasive window into its biological activity in preclinical models. researchgate.net

Q & A

Q. How can dose-escalation studies for this compound balance efficacy and toxicity in early-phase trials?

- Answer : Implement a 3+3 design with Bayesian hierarchical modeling to estimate maximum tolerated dose (MTD). Monitor pharmacodynamic markers (e.g., peripheral blood mononuclear cell HDAC activity) alongside adverse events. Adaptive designs allow real-time dose adjustments based on accumulating toxicity data .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products